5-Hydroxyindole-3-acetic Acid-D5
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Overview
Description
5-Hydroxyindole-3-acetic Acid-D5 is a deuterated form of 5-Hydroxyindole-3-acetic Acid, a metabolite of serotonin. This compound is often used in scientific research due to its stability and ability to act as a biomarker for various physiological and pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . One common method involves the use of a dilute-and-shoot LC-MS/MS technique, which allows for the simultaneous analysis and preparation of deuterated compounds .
Industrial Production Methods: Industrial production of 5-Hydroxyindole-3-acetic Acid-D5 often involves large-scale synthesis using automated systems and advanced chromatographic techniques. These methods ensure high purity and yield of the compound, making it suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyindole-3-acetic Acid-D5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound for specific research purposes.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various hydroxylated derivatives, while reduction reactions can produce deuterated analogs of the original compound .
Scientific Research Applications
5-Hydroxyindole-3-acetic Acid-D5 has a wide range of scientific research applications. It is used as a biomarker for detecting neuroendocrine tumors and other conditions related to serotonin metabolism . In chemistry, it serves as a stable isotope-labeled compound for various analytical techniques . In biology and medicine, it is used to study the metabolism and function of serotonin in different physiological and pathological states . Additionally, it has applications in the development of novel fluorescent biosensors for detecting serotonin and its metabolites .
Mechanism of Action
The mechanism of action of 5-Hydroxyindole-3-acetic Acid-D5 involves its role as a metabolite of serotonin. It is formed from serotonin via a 5-hydroxyindole-3-acetaldehyde intermediate by aldehyde dehydrogenase . This compound can interact with various molecular targets and pathways involved in serotonin metabolism, making it a valuable tool for studying the effects of serotonin in different biological systems .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Hydroxyindole-3-acetic Acid-D5 include 5-Hydroxyindole-3-acetic Acid, 5-Hydroxytryptophan, and other deuterated analogs of serotonin metabolites .
Uniqueness: What sets this compound apart from other similar compounds is its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research applications . This makes it particularly useful in studies requiring high accuracy and sensitivity.
Properties
CAS No. |
81587-11-3 |
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Molecular Formula |
C10H9NO3 |
Molecular Weight |
196.217 |
IUPAC Name |
2,2-dideuterio-2-(2,4,6-trideuterio-5-hydroxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i1D,3D2,4D,5D |
InChI Key |
DUUGKQCEGZLZNO-RMPOUBHVSA-N |
SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)O |
Synonyms |
(5-Hydroxy-1H-indol-3-yl)acetic Acid-D5; 5-HIAA-D5; 5-Hydroxy-1H-indole-3-acetic Acid-D5; 5-Hydroxy-3-indolylacetate-D5; 5-Hydroxy-IAA-D5; 5-Hydroxyheteroauxin-D5; 5-Hydroxyindol-3-ylacetic Acid-D5; 5-Hydroxyindole-3-acetic Acid-D5; 5-Hydroxyindoleac |
Origin of Product |
United States |
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